molecular formula C8H11NS B13627653 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine

3-(5-Methylthiophen-2-yl)prop-2-en-1-amine

Cat. No.: B13627653
M. Wt: 153.25 g/mol
InChI Key: RBWBDTBHFGAOLX-NSCUHMNNSA-N
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Description

3-(5-Methylthiophen-2-yl)prop-2-en-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine can be achieved through several methods:

    Starting from 5-Methylthiophene-2-carboxaldehyde: This method involves the condensation of 5-Methylthiophene-2-carboxaldehyde with nitromethane to form a nitroalkene intermediate. The intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Using 5-Methylthiophene-2-boronic acid: This method involves the Suzuki coupling reaction of 5-Methylthiophene-2-boronic acid with an appropriate vinyl halide, followed by reduction of the resulting product to obtain the desired amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding saturated amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)prop-2-en-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and the structural analogs of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylthiophen-2-yl)propan-1-amine: This compound is similar in structure but lacks the double bond in the propene chain.

    2-(5-Methylthiophen-2-yl)prop-2-en-1-amine: This compound has a similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

3-(5-Methylthiophen-2-yl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both an amino group and a double bond in the propene chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block for the synthesis of complex molecules.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H11NS/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,6,9H2,1H3/b3-2+

InChI Key

RBWBDTBHFGAOLX-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/CN

Canonical SMILES

CC1=CC=C(S1)C=CCN

Origin of Product

United States

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